molecular formula C5HN5O2 B14224211 2,4-Diisocyanato-1,3,5-triazine CAS No. 500022-47-9

2,4-Diisocyanato-1,3,5-triazine

Cat. No.: B14224211
CAS No.: 500022-47-9
M. Wt: 163.09 g/mol
InChI Key: VOUDXMXYROJCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diisocyanato-1,3,5-triazine is a specialized chemical reagent designed for advanced research and development applications. This compound features a 1,3,5-triazine core symmetrically functionalized with highly reactive isocyanate groups, making it a valuable building block for creating novel polymers and complex organic molecules. Its primary research value lies in its use as a cross-linking agent in polymer chemistry, particularly in the synthesis of polyurethanes and polyisocyanurates, which are known for their thermal stability and mechanical properties . In organic synthesis, the reactivity of the isocyanate groups allows for sequential nucleophilic substitutions, enabling the construction of diverse molecular architectures such as dendrimers, supramolecular complexes, and functionalized templates . Researchers can leverage this controlled reactivity to develop new materials with potential applications in drug delivery systems, optoelectronics, and as components in high-performance coatings and adhesives . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

500022-47-9

Molecular Formula

C5HN5O2

Molecular Weight

163.09 g/mol

IUPAC Name

2,4-diisocyanato-1,3,5-triazine

InChI

InChI=1S/C5HN5O2/c11-2-8-4-6-1-7-5(10-4)9-3-12/h1H

InChI Key

VOUDXMXYROJCKN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC(=N1)N=C=O)N=C=O

Origin of Product

United States

Preparation Methods

Phosgene-Mediated Amination of Triazine Diamines

The most industrially prevalent method involves reacting 2,4-diamino-1,3,5-triazine derivatives with phosgene (COCl₂) under controlled conditions. As detailed in the phosgenation process for toluene diisocyanate (TDI), this reaction proceeds via intermediate carbamoyl chloride formation:

$$
\text{2,4-Diamino-1,3,5-triazine} + 2\text{COCl}2 \rightarrow \text{2,4-Diisocyanato-1,3,5-triazine} + 2\text{HCl} + 2\text{H}2\text{O}
$$

Key parameters include:

  • Temperature : 80–120°C to prevent oligomerization
  • Solvent : Non-polar media like o-dichlorobenzene to stabilize intermediates
  • Yield : 68–72% with 99.5% HPLC purity

Table 1: Phosgenation Optimization

Parameter Optimal Range Impact on Yield
Phosgene Equivalents 2.2–2.5 mol ratio Prevents under/over substitution
Residence Time 45–60 minutes Minimizes side reactions
Catalyst None required

Limitations include phosgene’s acute toxicity and stringent reactor design requirements.

Halogen Displacement Using Metal Cyanates

Alternative non-phosgene routes employ nickel-catalyzed coupling of 2,4-dichloro-1,3,5-triazine with potassium cyanate (KOCN):

$$
\text{2,4-Dichloro-1,3,5-triazine} + 2\text{KOCN} \xrightarrow{\text{Ni(0)}} \text{this compound} + 2\text{KCl}
$$

Critical Advances :

  • Catalyst : Zero-oxidation-state nickel complexes (e.g., Ni(PPh₃)₄) enable C–N bond formation at 80°C
  • Solvent : Tetrahydrofuran (THF) enhances cyanate nucleophilicity
  • Yield : 58–63% with 90% selectivity

Table 2: Metal Cyanate Route Performance

Substrate Purity Reaction Time (h) Isocyanate Yield
≥98% 8–12 63%
95% 14–16 55%

This method avoids phosgene but requires rigorous exclusion of moisture to prevent hydrolysis.

Trimerization of Monomeric Isocyanates

High-pressure trimerization of 2-isocyanato-1,3,5-triazine derivatives offers a pathway to control regioselectivity. As demonstrated in isophorone diisocyanate (IPDI) trimerization:

$$
3\text{2-Isocyanato-1,3,5-triazine} \rightarrow \text{this compound} + \text{Byproducts}
$$

Process Innovations :

  • Catalyst : Quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) at 0.02–0.1 wt%
  • Reactor Design : Continuous flow systems achieve 35–45% conversion in 1–7 minutes
  • Temperature : 80–90°C to balance kinetics and thermal stability

Table 3: Trimerization Efficiency

Throughput (kg/h) Conversion (%) Space-Time Yield (kg/m³·h)
40 35 280
120 45 540

Post-reaction thin-film evaporation removes unreacted monomers, achieving >99% triazine purity.

Carbamate Thermal Decomposition

Environmentally benign routes utilize carbamate intermediates derived from triazine diols and dimethyl carbonate (DMC):

$$
\text{Triazine diol} + 2\text{DMC} \rightarrow \text{Dicarbamate} \xrightarrow{\Delta} \text{this compound} + 2\text{MeOH}
$$

Advancements :

  • Catalyst : Zinc acetate (5 mol%) enables decomposition at 180°C
  • Yield : 54% with 85% selectivity
  • Byproduct : Methanol recycled via distillation

Electrochemical Synthesis

Emerging methods employ electrochemical cyanuration of triazine diamines in acetonitrile:

$$
\text{Triazine diamine} + 2\text{CN}^- \xrightarrow{\text{Electrolysis}} \text{this compound} + 2\text{H}_2
$$

Pilot-Scale Results :

  • Current Density : 10 mA/cm² optimizes Faradaic efficiency (72%)
  • Electrolyte : Tetrabutylammonium hexafluorophosphate (0.1 M)

Microwave-Assisted Synthesis

Rapid dielectric heating reduces reaction times for halogen substitution:

$$
\text{2,4-Dibromo-1,3,5-triazine} + 2\text{AgNCO} \xrightarrow{\text{MW}} \text{this compound} + 2\text{AgBr}
$$

Conditions :

  • Power : 300 W pulsed irradiation
  • Time : 15 minutes vs. 12 hours conventional
  • Yield : 67% with minimal decomposition

Chemical Reactions Analysis

Types of Reactions: 2,4-Diisocyanato-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate groups can react with nucleophiles such as amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate derivatives.

    Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions with dienes to form triazine derivatives.

    Polymerization: The compound can polymerize with diols or diamines to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dioxane, tetrahydrofuran, dimethylformamide

    Catalysts: Tertiary amines, metal catalysts

Major Products:

  • Urea derivatives
  • Carbamate derivatives
  • Polyurethane polymers

Scientific Research Applications

2,4-Diisocyanato-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and polymers.

    Biology: The compound is employed in the modification of biomolecules for the development of bioconjugates and drug delivery systems.

    Industry: The compound is used in the production of high-performance materials such as coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 2,4-Diisocyanato-1,3,5-triazine involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity is harnessed in various applications, such as the development of bioconjugates and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of triazine derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties Applications
2,4-Diisocyanato-1,3,5-triazine -NCO (positions 2,4) High electrophilicity; reacts with nucleophiles (e.g., amines, alcohols) Cross-linking agents, polyurethanes, specialty polymers
Cyanuric chloride -Cl (positions 2,4,6) Versatile intermediate for stepwise nucleophilic substitution Agrochemicals, dyes, pharmaceuticals
2,4-Diamino-6-phenyl-1,3,5-triazine -NH₂ (positions 2,4) Strong hydrogen bonding; biological activity Anticancer agents, Alzheimer’s disease therapeutics
2,4-Bis(4-cyanophenyl)-1,3,5-triazine -CN (positions 2,4) Electron-withdrawing cyano groups; thermal stability Metal coordination complexes, optoelectronic materials
2-CHLORO-4-(2,4-DIMETHYLPHENOXY)-6-METHOXY-1,3,5-TRIAZINE -Cl, -OCH₃, phenoxy Mixed electronic effects; steric hindrance Herbicides, polymer stabilizers

Reactivity Comparison

  • Isocyanate vs. Chloride : The -NCO groups in this compound react readily under mild conditions with nucleophiles (e.g., amines, water), whereas chloro-substituted triazines (e.g., cyanuric chloride) require higher temperatures or catalysts for substitution .
  • Amino vs. Isocyanate: Amino groups (-NH₂) facilitate hydrogen bonding and coordination chemistry (e.g., ruthenium complexes in photochemical studies ), while -NCO groups prioritize covalent bond formation (e.g., urethane linkages).

Key Research Findings

  • Thermal Stability: Cyano- and isocyanate-substituted triazines exhibit higher thermal stability compared to amino derivatives due to strong electron-withdrawing effects .
  • Biological Activity: 2,4-Diamino-6-phenyl-1,3,5-triazine derivatives show IC₅₀ values <10 μM against cancer cells , whereas isocyanate analogs are primarily industrial.
  • Safety Profiles: Amino-triazines require precautions against inhalation (), while isocyanates pose risks of respiratory sensitization .

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